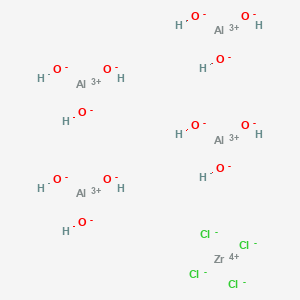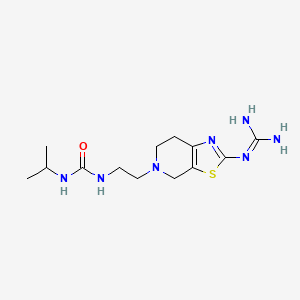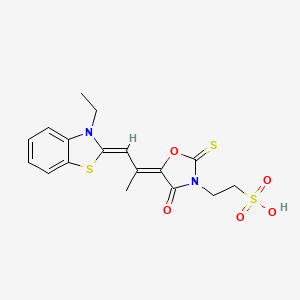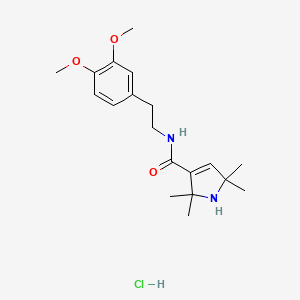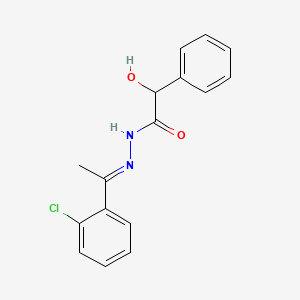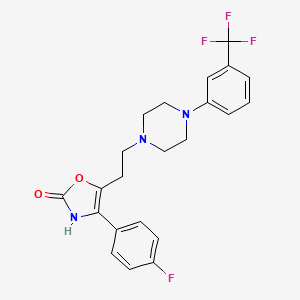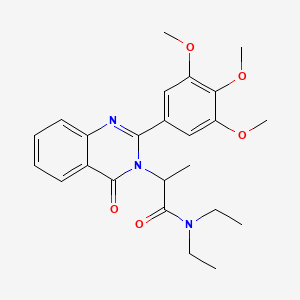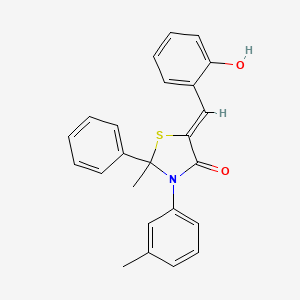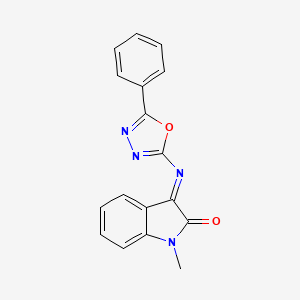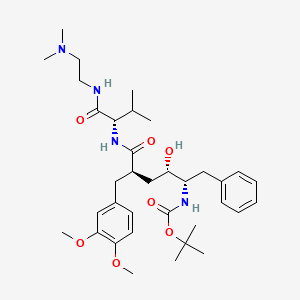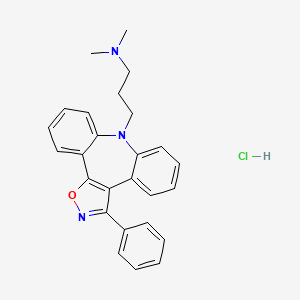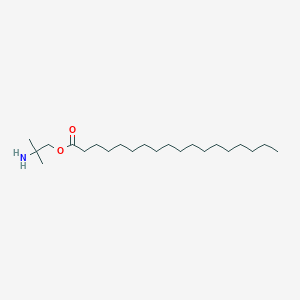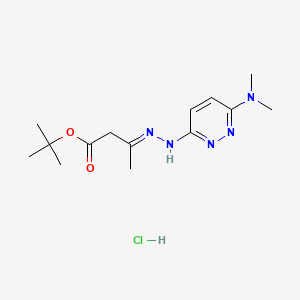
Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a pyridazinyl group, and a hydrazono linkage. The presence of the dimethylamino group further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl typically involves multiple steps. The process begins with the preparation of the pyridazinyl hydrazone intermediate, which is then reacted with butanoic acid derivatives under controlled conditions. Common reagents used in this synthesis include hydrazine derivatives, dimethylamine, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new materials and compounds .
Biology
In biological research, Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and mechanisms .
Medicine
The compound’s potential therapeutic properties are being explored in medicine. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl involves its interaction with specific molecular targets. The dimethylamino group and pyridazinyl hydrazone linkage play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 1,1-dimethylethyl ester: Similar in structure but lacks the pyridazinyl hydrazone linkage.
Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester: Contains an oxo group instead of the dimethylamino group.
Uniqueness
The uniqueness of Butanoic acid, 3-((6-(dimethylamino)-3-pyridazinyl)hydrazono)-, 1,1-dimethylethyl ester, HCl lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound with diverse applications in research and industry .
Propiedades
Número CAS |
90931-94-5 |
|---|---|
Fórmula molecular |
C14H24ClN5O2 |
Peso molecular |
329.82 g/mol |
Nombre IUPAC |
tert-butyl (3E)-3-[[6-(dimethylamino)pyridazin-3-yl]hydrazinylidene]butanoate;hydrochloride |
InChI |
InChI=1S/C14H23N5O2.ClH/c1-10(9-13(20)21-14(2,3)4)15-16-11-7-8-12(18-17-11)19(5)6;/h7-8H,9H2,1-6H3,(H,16,17);1H/b15-10+; |
Clave InChI |
HHQPGTUSFHMCLB-GYVLLFFHSA-N |
SMILES isomérico |
C/C(=N\NC1=NN=C(C=C1)N(C)C)/CC(=O)OC(C)(C)C.Cl |
SMILES canónico |
CC(=NNC1=NN=C(C=C1)N(C)C)CC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


